2-(2-Chloro-4-fluorophenyl)acetamide
Overview
Description
2-(2-Chloro-4-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7ClFNO It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro-4-fluorophenyl group
Mechanism of Action
Target of Action
This compound is a derivative of indole, which is known to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives, to which this compound belongs, are known to interact with their targets and cause changes that result in various biological activities . The specific interactions and changes caused by this compound require further investigation.
Biochemical Pathways
Indole derivatives are known to affect various pathways, leading to diverse biological activities
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound need to be investigated further.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)acetamide typically involves the reaction of 2-chloro-4-fluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an inert solvent like acetone. The reaction proceeds at room temperature, and the product is isolated by washing with water and removing the solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The amide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the substituents introduced.
Hydrolysis: Yields 2-chloro-4-fluoroaniline and acetic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Used in the development of advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Industrial Applications: Utilized in the synthesis of agrochemicals and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoroacetanilide
- 2-Chloro-N-(4-fluorophenyl)acetamide
- 2-Chloro-4-fluorophenylacetamide
Uniqueness
2-(2-Chloro-4-fluorophenyl)acetamide is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNGNQGKYUBBKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378664 | |
Record name | 2-(2-chloro-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306937-35-9 | |
Record name | 2-(2-chloro-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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